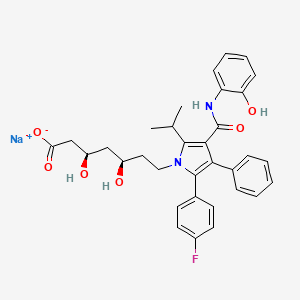
2-Hydroxy Atorvastatin Dihydrate Monosodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy Atorvastatin Dihydrate Monosodium Salt is a metabolite of Atorvastatin, a widely used statin medication. It is known for its role as a selective and competitive inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis . This compound is primarily used in research settings to study cholesterol metabolism and related pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Atorvastatin Dihydrate Monosodium Salt involves multiple steps, starting from the basic structure of Atorvastatin. The process typically includes:
Hydroxylation: Introduction of a hydroxyl group to the Atorvastatin molecule.
Dihydration: Addition of water molecules to form the dihydrate structure.
Monosodium Salt Formation: Conversion to the monosodium salt form for stability and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur, although less common, affecting the carbonyl groups.
Substitution: Substitution reactions, especially nucleophilic substitutions, are possible due to the presence of reactive functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Methanol, ethanol, and water are commonly used solvents.
Major Products:
科学研究应用
2-Hydroxy Atorvastatin Dihydrate Monosodium Salt has a wide range of applications in scientific research:
Chemistry: Used to study the mechanisms of HMG-CoA reductase inhibition and cholesterol biosynthesis.
Biology: Investigated for its effects on cellular cholesterol metabolism and related pathways.
Medicine: Explored for its potential therapeutic effects in lowering cholesterol levels and preventing cardiovascular diseases.
Industry: Utilized in the development of new cholesterol-lowering drugs and formulations.
作用机制
The compound exerts its effects by competitively inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . This inhibition leads to reduced cholesterol production in the liver, increased uptake of low-density lipoprotein (LDL) from the bloodstream, and overall lower blood cholesterol levels.
相似化合物的比较
Atorvastatin: The parent compound, widely used as a cholesterol-lowering medication.
4-Hydroxy Atorvastatin: Another metabolite of Atorvastatin with similar inhibitory effects on HMG-CoA reductase.
Rosuvastatin: A different statin with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: 2-Hydroxy Atorvastatin Dihydrate Monosodium Salt is unique due to its specific hydroxylation pattern, which affects its solubility, stability, and interaction with the HMG-CoA reductase enzyme. This makes it a valuable tool for studying the detailed mechanisms of cholesterol biosynthesis inhibition and for developing new therapeutic agents.
属性
分子式 |
C33H34FN2NaO6 |
|---|---|
分子量 |
596.6 g/mol |
IUPAC 名称 |
sodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H35FN2O6.Na/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;+1/p-1/t24-,25-;/m1./s1 |
InChI 键 |
QVDRRNJKXOOFBG-JIMLSGQQSA-M |
手性 SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.[Na+] |
规范 SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



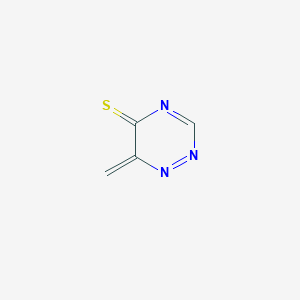
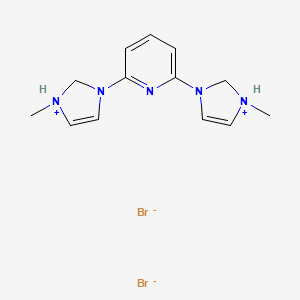
![bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate](/img/structure/B12350177.png)

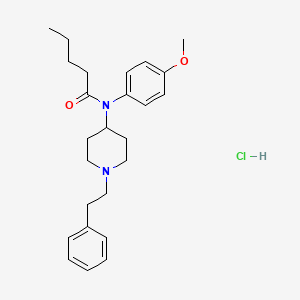

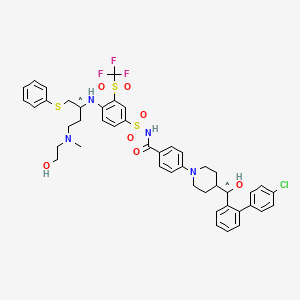
![(alphaS)-3'-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1'-biphenyl]-4-propanoicacid,monosodiumsalt](/img/structure/B12350212.png)
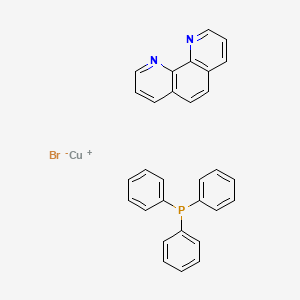
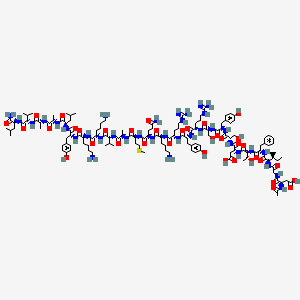

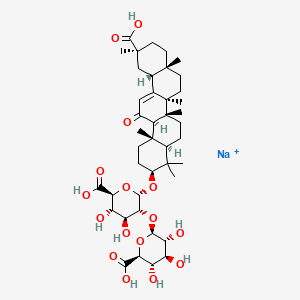
![3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride](/img/structure/B12350240.png)
